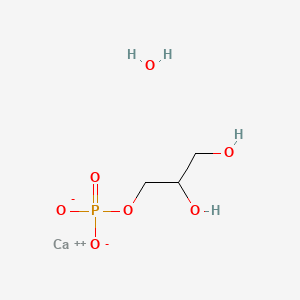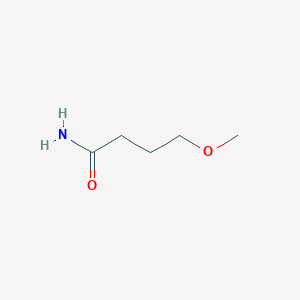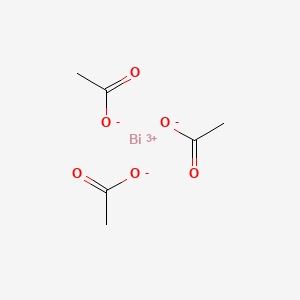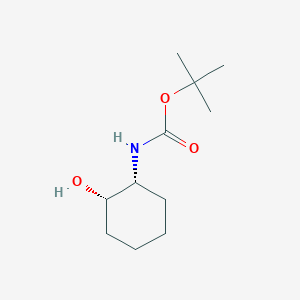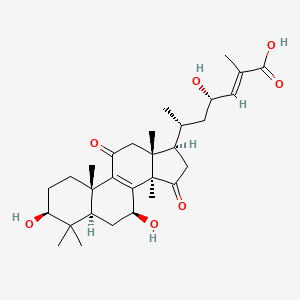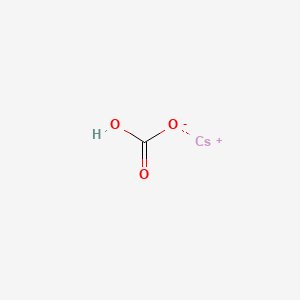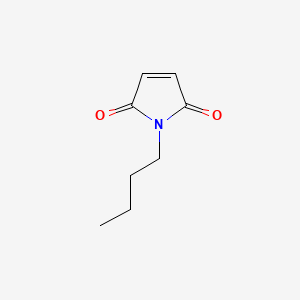
Guanfacine hydrochloride
Vue d'ensemble
Description
Guanfacine hydrochloride is a centrally acting alpha-2A adrenergic receptor agonist. It is primarily used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension. The compound is known for its ability to reduce sympathetic nerve impulses, thereby decreasing blood pressure and improving attention and behavioral control in patients with ADHD .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of guanfacine hydrochloride typically involves the following steps:
Esterification Reaction: 2,6-dichlorobenzene acetic acid reacts with methanol in the presence of concentrated sulfuric acid to form 2,6-dichlorobenzene methyl acetate.
Formation of Free Guanidine: Industrial-grade sodium ethoxide-ethanol solution reacts with guanidine hydrochloride to produce free guanidine ethanol solution.
Condensation Reaction: The 2,6-dichlorobenzene methyl acetate solution reacts with the free guanidine ethanol solution to form guanfacine.
Formation of this compound: The guanfacine is dissolved in absolute ethyl alcohol, and hydrogen chloride ethanol solution is added to obtain this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves catalyzing and condensing reactions, ammonolysis, and purification steps to ensure high yield and purity. The reaction conditions are designed to be gentle, simple to operate, and environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common in its therapeutic applications.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms on the benzene ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of guanfacine.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups
Applications De Recherche Scientifique
Guanfacine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study alpha-2A adrenergic receptor agonists.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating ADHD, hypertension, tic disorders, anxiety disorders, and post-traumatic stress disorder (PTSD).
Industry: Utilized in the development of new pharmaceuticals targeting central nervous system disorders .
Mécanisme D'action
Guanfacine hydrochloride exerts its effects by selectively stimulating alpha-2A adrenergic receptors in the brain. This activation reduces the release of norepinephrine, leading to decreased sympathetic nervous system activity. The compound enhances prefrontal cortical network connections, which regulate attention, emotion, and behavior. This mechanism is particularly beneficial in treating ADHD, as it improves working memory and attention .
Comparaison Avec Des Composés Similaires
Clonidine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and ADHD.
Adderall (amphetamine/dextroamphetamine): A stimulant used to treat ADHD.
Vyvanse (lisdexamfetamine): A stimulant used to treat ADHD and binge eating disorder.
Comparison:
Guanfacine vs. Clonidine: Both are alpha-2 adrenergic receptor agonists, but guanfacine is more selective for the alpha-2A subtype, leading to fewer side effects such as sedation.
Guanfacine vs. Adderall and Vyvanse: Unlike these stimulants, guanfacine does not have abuse potential and is often used as an adjunct therapy to enhance the effects of stimulants and reduce their side effects .
Guanfacine hydrochloride stands out due to its selectivity for alpha-2A adrenergic receptors and its unique therapeutic profile, making it a valuable compound in both clinical and research settings.
Propriétés
IUPAC Name |
N-(diaminomethylidene)-2-(2,6-dichlorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O.ClH/c10-6-2-1-3-7(11)5(6)4-8(15)14-9(12)13;/h1-3H,4H2,(H4,12,13,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFYECXYGUIODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29110-47-2 (Parent) | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045157 | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29110-48-3, 29110-47-2 | |
| Record name | Guanfacine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29110-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanfacine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029110483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | guanfacine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanfacine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(aminoiminomethyl)-2,6-dichlorophenylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANFACINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PML56A160O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


